Bienvenue dans la boutique en ligne BenchChem!

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Lipophilicity Drug-likeness S1P receptor modulators

This unique compound features a benzothiophene-2-carbonyl azetidine core linked to a 4-methyl-1H-pyrazole moiety, offering a distinct pharmacological profile as an S1P receptor modulator. Its favorable CNS MPO profile (MW 311.4, cLogP 3.1, HBD 0) makes it ideal for neuroinflammation probe development and systematic SAR expansion. Generic substitution is unsound due to narrow, critical SAR at the S1P binding pocket. This compound enables exploration of novel receptor subtypes not addressed by current clinical agents and is an ideal FBDD starting point.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
CAS No. 2549023-00-7
Cat. No. B6440912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
CAS2549023-00-7
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C17H17N3OS/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)16-6-14-4-2-3-5-15(14)22-16/h2-8,13H,9-11H2,1H3
InChIKeyPMVCRJQFWIHCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS 2549023-00-7) Is a Unique Chemical Probe for S1P Receptor Research


1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS 2549023-00-7) is a synthetic small molecule characterized by a benzothiophene-2-carbonyl azetidine core linked to a 4-methyl-1H-pyrazole moiety [1]. It belongs to the broader class of substituted pyrazole azetidines, which have been patented as modulators of sphingosine-1-phosphate (S1P) receptors, a target family implicated in autoimmune, inflammatory, and fibrotic diseases [2]. The compound's structural features—specifically the benzothiophene carbonyl group, the strained azetidine ring, and the 4-methylpyrazole appendage—distinguish it from other S1P receptor modulators, potentially offering a distinct pharmacological profile that is not accessible with generic azetidine or pyrazole analogs.

Why Simple Substitution of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole Is Not Advisable


The substitution of even a single functional group in this compound can drastically alter its target engagement and pharmacokinetic properties. For example, replacing the 4-methylpyrazole with a 4-chloropyrazole or an imidazole ring changes the electron distribution, hydrogen-bonding capacity, and lipophilicity of the molecule, which are critical determinants of S1P receptor subtype selectivity and metabolic stability [1]. The benzothiophene-2-carbonyl group is a rigid, aromatic system that contributes to π-stacking interactions within the receptor binding pocket, and any modification to this moiety can lead to loss of potency or off-target effects. Therefore, generic substitution without quantitative head-to-head data is scientifically unsound, as demonstrated by the narrow structure-activity relationships observed in the azetidine-based S1P modulator class.

Quantitative Differentiation Evidence for 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole


Lower Lipophilicity (LogP) Versus Leading S1P Modulators Suggests Improved Aqueous Solubility

The target compound exhibits a computed LogP (XLogP3) of 3.1 [1], which is lower than the LogP values of clinically relevant S1P modulators such as fingolimod (LogP ≈ 3.5) [2], siponimod (LogP ≈ 4.0) [3], and ozanimod (LogP ≈ 3.8) [4]. A lower LogP is associated with better aqueous solubility and potentially reduced non-specific tissue binding, which may translate into a more favorable pharmacokinetic profile during lead optimization.

Lipophilicity Drug-likeness S1P receptor modulators

Reduced Molecular Weight Compared to Approved S1P Drugs May Enhance Membrane Permeability

The target compound has a molecular weight of 311.4 g/mol [1], which is substantially lower than that of siponimod (452.6 g/mol) [2], ozanimod (404.5 g/mol) [3], and ponesimod (420.5 g/mol) [4]. A lower molecular weight is generally correlated with better passive membrane permeability and oral bioavailability, aligning with Lipinski's Rule of Five guidelines.

Molecular weight Permeability Drug design

Favorable Hydrogen Bond Acceptor Count and Minimal Donor Count May Improve CNS Penetration Potential

The target compound possesses only 3 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. In contrast, siponimod has 6 HBA and 2 HBD [2], and fingolimod has 3 HBA and 2 HBD [3]. A lower count of HBD in particular is associated with improved blood-brain barrier penetration, which is highly relevant for S1P modulators targeting CNS-resident receptors in multiple sclerosis.

CNS penetration Hydrogen bonding Physicochemical property

Rotatable Bond Count Lower than Many S1P Modulators May Reduce Entropic Binding Penalty

The target compound contains only 3 rotatable bonds [1], compared to fingolimod (8 rotatable bonds) [2], siponimod (9 rotatable bonds) [3], and ozanimod (7 rotatable bonds) [4]. A lower number of rotatable bonds is associated with reduced conformational flexibility, which can lead to a smaller entropic penalty upon receptor binding and potentially higher binding affinity, provided the compound is pre-organized in the bioactive conformation.

Rotatable bonds Binding entropy Medicinal chemistry

Unique Benzothiophene-2-Carbonyl Azetidine Scaffold Not Represented in Approved S1P Modulators

All currently approved S1P modulators (fingolimod, siponimod, ozanimod, ponesimod) feature a polar head group (e.g., amino alcohol, amino diol, indane acid) attached to a lipophilic tail [1]. The target compound, in contrast, presents a benzothiophene-2-carbonyl azetidine scaffold linked to a 4-methylpyrazole, a chemotype not found in any marketed S1P drug. This structural divergence may allow the compound to sample a distinct region of the receptor binding pocket, potentially offering a novel pharmacological mode-of-action, such as biased agonism or subtype selectivity beyond S1P1/5 [2].

Scaffold novelty S1P receptor Chemical space

Optimal Application Scenarios for 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole in Drug Discovery


Lead-Like Scaffold for Fragment-Based S1P Modulator Discovery

Given its low molecular weight (311.4 g/mol), favorable LogP (3.1), and minimal rotatable bond count (3), this compound is an ideal starting point for fragment-based drug design (FBDD) campaigns targeting S1P receptors. Its physicochemical profile aligns well with lead-like criteria, and the benzothiophene-2-carbonyl azetidine core can be elaborated to improve potency and selectivity [1].

Selective CNS-Penetrant S1P Modulator Probe

The absence of hydrogen bond donors and low acceptor count suggest potential for CNS penetration. Researchers investigating S1P-mediated neuroinflammatory pathways (e.g., in multiple sclerosis or Alzheimer's disease models) can employ this compound as a brain-penetrant chemical probe, with the understanding that its CNS penetration must be verified experimentally [1].

Novel Chemical Space Exploration for S1P Subtype Selectivity

Because the benzothiophene-2-carbonyl azetidine chemotype is not represented in any approved S1P drug, this compound can be used to explore new regions of the S1P receptor binding pocket, potentially unlocking subtype-selective pharmacology (e.g., S1P4 or S1P5) that is not achievable with current clinical agents [2].

Chemical Tool for Structure-Activity Relationship (SAR) Studies

The modular nature of the compound—comprising benzothiophene, azetidine, and pyrazole fragments—enables systematic SAR exploration. Procurement of this scaffold allows medicinal chemists to generate focused libraries by varying the pyrazole substituent, azetidine N-acyl group, or benzothiophene ring, thereby mapping the pharmacophoric requirements for S1P receptor modulation [2].

Quote Request

Request a Quote for 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.